{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-7-hydroxy-2H-chromen-2-one, which is then reacted with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate to form the 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety, often involving the use of acetic anhydride and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)oxy]benzohydrazide
- Ethyl 4-[(4-methylbenzyl)oxy]benzoate
- 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
Uniqueness
{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is unique due to its specific structural features, such as the presence of both a chromen-2-one core and an acetic acid moiety. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C20H18O5/c1-12-3-5-14(6-4-12)11-24-15-7-8-16-13(2)17(10-19(21)22)20(23)25-18(16)9-15/h3-9H,10-11H2,1-2H3,(H,21,22) |
InChI Key |
GDGSNHCEXIQBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C |
Origin of Product |
United States |
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